8-Chloro-4-methylquinolin-2(3H)-one
Description
Significance of the Quinoline (B57606) Ring System as a Fundamental Heterocyclic Scaffold
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.compharmatutor.org This bicyclic aromatic structure, with the molecular formula C₉H₇N, is not merely a synthetic curiosity but is found at the core of numerous natural products, most notably alkaloids like quinine, which has a long history in the treatment of malaria. numberanalytics.compharmatutor.orguomustansiriyah.edu.iq The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties, making the quinoline scaffold a versatile building block for the synthesis of complex molecules with a wide array of applications, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov Its ability to undergo various chemical transformations, such as electrophilic substitutions and metal-catalyzed cross-coupling reactions, further underscores its importance in synthetic organic chemistry. numberanalytics.comnih.gov
The electronic landscape of quinoline is characterized by the electron-withdrawing nature of the nitrogen atom, which renders the heterocyclic ring relatively electron-deficient. numberanalytics.com This electronic feature, coupled with the rigid, planar geometry of the fused ring system, dictates its reactivity and interactions with other molecules. numberanalytics.com
The 2-Quinolinone Core as a Versatile Building Block in Complex Molecular Synthesis
Within the broader family of quinolines, the 2-quinolinone (or carbostyril) core represents a particularly valuable substructure for the synthesis of complex molecules. These compounds, which can be considered as lactams of 2-aminocinnamic acid, are prevalent in a variety of biologically active compounds. The synthesis of the 2-quinolinone skeleton can be achieved through several established methods, including modifications of the classical Friedländer and Knorr quinoline syntheses. nih.gov Modern synthetic strategies have expanded to include innovative approaches such as palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade processes and metal-free carbonylative annulations. organic-chemistry.org
The versatility of the 2-quinolinone core stems from its multiple reactive sites, which allow for a wide range of chemical modifications. This adaptability has made it a favored scaffold in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov
Importance of Halogenated Quinolinones in Advanced Organic Synthesis and Chemical Diversification
The introduction of halogen atoms onto the quinolinone scaffold significantly enhances its utility in advanced organic synthesis and chemical diversification. Halogenated quinolinones serve as key intermediates, where the halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for various cross-coupling reactions. mdpi.comnih.gov This allows for the introduction of a diverse array of functional groups, leading to the generation of large libraries of compounds for screening and optimization in drug discovery and materials science. nih.govnih.gov
For instance, the chlorine atom in chloroquinolinones can be readily displaced by various nucleophiles, providing access to a wide range of substituted quinolinones. mdpi.com This reactivity is fundamental to building molecular complexity and tailoring the properties of the final products. The strategic placement of halogens on the quinoline ring can also influence the biological activity of the resulting molecules. nih.govnih.gov
Overview of Research on 8-Chloro-4-methylquinolin-2(3H)-one and Closely Related Structures
Research on this compound and its analogues has primarily focused on its synthesis and its utility as a precursor for more complex molecules. The synthesis of this compound has been described, along with its thione analogue, highlighting its role as a starting material for a variety of 4-substituted 2-quinolinones and quinolinethiones. mdpi.comresearchgate.net These substitutions are achieved through nucleophilic displacement of the 4-chloro group, leading to the formation of derivatives such as 4-sulfanyl, hydrazino, azido, and amino compounds. mdpi.comresearchgate.net
The structural and electronic properties of related chloro-methylquinolinones have also been investigated. For example, studies on 3-Chloro-4-methylquinolin-2(1H)-one have provided insights into its crystal structure and tautomeric preferences, which are relevant for understanding the reactivity of the broader class of compounds. researchgate.net
Scope and Objectives of the Academic Research Review
This review aims to provide a comprehensive overview of the chemical synthesis, properties, and reactivity of this compound. It will delve into the established synthetic routes to this compound and explore its transformations into other valuable chemical entities. The objective is to consolidate the existing knowledge on this specific quinolinone derivative and to highlight its potential as a versatile intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-4-methyl-3H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-4H,5H2,1H3 |
InChI Key |
HXDRDLZIVHMABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=O)C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 4 Methylquinolin 2 3h One and Analogous Structures
Direct Synthetic Routes to 4-Chloro-8-methylquinolin-2(1H)-one (Tautomeric Form)
The tautomeric form, 4-chloro-8-methylquinolin-2(1H)-one, serves as a key intermediate and can be synthesized through several direct routes.
Synthesis via Chlorination of 4-Hydroxy-8-methylquinolin-2(1H)-one Precursors
A primary method for synthesizing the target compound involves the chlorination of a 4-hydroxy-8-methylquinolin-2(1H)-one precursor. mdpi.comresearchgate.net This transformation is typically achieved using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.comresearchgate.net This process effectively replaces the hydroxyl group at the C4 position with a chlorine atom, leading to the formation of 2,4-dichloro-8-methylquinoline (B1596889). mdpi.comresearchgate.net
Conversion of Dichloroquinoline Derivatives
The resulting 2,4-dichloro-8-methylquinoline is a versatile intermediate that can be selectively converted to 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net This is accomplished through acid hydrolysis, for instance, by refluxing the dichloroquinoline derivative in dilute dichloroacetic acid. mdpi.comderpharmachemica.com This step selectively hydrolyzes the chlorine atom at the C2 position to a carbonyl group, yielding the desired 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.netderpharmachemica.com
General Cyclization and Annulation Strategies for 2-Quinolinone Derivatives
Broader strategies for constructing the core 2-quinolinone ring system often involve cyclization and annulation reactions, which can be adapted to produce a variety of substituted derivatives.
Regioselective [3+3] Cyclization Approaches
While not explicitly detailed for 8-chloro-4-methylquinolin-2(3H)-one in the provided context, regioselective [3+3] cyclization, also known as hetero-Diels-Alder reactions, represents a powerful strategy for the synthesis of functionalized quinolines. This approach typically involves the reaction of an azadiene with a terminal alkyne to construct the quinoline (B57606) core in a controlled manner.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis offers efficient and atom-economical routes to 2-quinolinone derivatives. These methods often proceed under mild conditions and tolerate a range of functional groups.
A notable palladium-catalyzed method involves the cyclization of N-(2-formylaryl)alkynamides. thieme-connect.comorganic-chemistry.org This reaction is initiated by the oxypalladation of the alkyne moiety. thieme-connect.comorganic-chemistry.org The process is catalyzed by palladium(II) acetate (B1210297) in the presence of a suitable ligand, such as 4,4'-(MeO)₂bpy, and molecular sieves in a mixed solvent system like acetic acid and 1,2-dichloroethane (B1671644) (AcOH-DCE). organic-chemistry.org The reaction proceeds through an intramolecular cyclization where the oxygen of the formyl group attacks the palladium-activated alkyne, leading to the formation of the 2-quinolinone ring system. thieme-connect.comorganic-chemistry.org This method has been shown to be effective for a variety of substrates, affording good to excellent yields of the corresponding 2-quinolinone derivatives. organic-chemistry.org
Synthetic Route Summary
| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product | Yield | Reference(s) |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | 1. POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | 4-Chloro-8-methylquinolin-2(1H)-one | - | mdpi.comresearchgate.net |
| 2,4-Dichloro-8-methylquinoline | Dilute dichloroacetic acid, reflux | - | 4-Chloro-8-methylquinolin-2(1H)-one | Good | mdpi.comderpharmachemica.com |
| N-(2-Formylaryl)alkynamides | Pd(OAc)₂, 4,4'-(MeO)₂bpy, Molecular Sieves, AcOH-DCE, 80°C | - | 2-Quinolinone derivatives | Up to 92% | thieme-connect.comorganic-chemistry.org |
C-H Bond Activation / C-C Bond Formation / Cyclization Cascades
A notable strategy for synthesizing quinolinone derivatives involves a palladium-catalyzed cascade reaction that combines C-H bond activation, C-C bond formation, and cyclization. This approach allows for the construction of the quinolinone core from simple anilines. The reaction of 8-methylquinoline (B175542) has been shown to undergo C-H bond activation at both the 2 and 4 positions. acs.org Specifically, the reaction with a rhodium(I) complex resulted in a mixture of the 2-quinolinyl and 4-quinolinyl derivatives, demonstrating the competitive nature of C-H activation at these sites. acs.org This methodology provides a pathway to access substituted quinolinones that are relevant as precursors to various alkaloids and pharmaceutical agents.
Domino Heck-Cyclization Reactions
Domino Heck-cyclization reactions represent an efficient method for the synthesis of 2-quinolones. These palladium-catalyzed processes can rapidly build the quinolone framework through a sequence of intermolecular and intramolecular reactions. One such approach involves the coupling of alkene-tethered indoles with (E)-β-chlorovinyl ketones, leading to the formation of furan-bearing indolo[2,1-α]isoquinolines through the construction of one C-O and two C-C bonds. rsc.org
In a more direct synthesis of the 2-quinolone core, a phosphine (B1218219) ligand-free palladium-catalyzed domino Heck-cyclization of acrylamides has been reported for the synthesis of 4-aryl-2-quinolones. nih.gov This method serves as an alternative to using acrylic esters. nih.gov Another variation involves a one-pot sequential Heck reduction-cyclization (HRC) sequence using a heterogeneous palladium on charcoal catalyst. This process utilizes aryldiazonium salts and proceeds under mild, additive-free conditions. nih.gov
A further example is the palladium-catalyzed reaction of 2-iodoanilines with dimethyl maleate, which proceeds via a Heck reaction to form (Z)-acrylic ester intermediates that subsequently cyclize to yield 4-carbomethoxy-2-quinolones. nih.gov Similarly, 4-aryl-2-quinolones can be synthesized via the Heck coupling of methyl-β-(2-acetamidoaryl)acrylates with aryl iodides, followed by an aminocyclization of the intermediate. nih.govresearchgate.net
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Alkene-tethered indoles, (E)-β-chlorovinyl ketones | Palladium catalyst | Furan-bearing indolo[2,1-α]isoquinolines | Not specified | rsc.org |
| Acrylamides, Aryl halides | Pd(OAc)₂, Base | 4-Aryl-2-quinolones | Not specified | nih.gov |
| Aryldiazonium salts, Acrylamides | Pd(0)/C | Substituted 2-quinolones | Not specified | nih.gov |
| 2-Iodoanilines, Dimethyl maleate | Pd(OAc)₂, K₂CO₃, DMF | 4-Carbomethoxy-2-quinolones | 30-72% | nih.gov |
| Methyl-β-(2-acetamidoaryl)acrylates, Aryl iodides | Pd(OAc)₂, K₂CO₃, DMF | 4-Aryl-2-quinolones | 30-80% | nih.govresearchgate.net |
Intramolecular Hydroarylation of N-Arylpropiolamides
The intramolecular hydroarylation of N-arylpropiolamides provides a direct route to quinolin-2-ones. This transformation can be catalyzed by palladium acetate in the presence of trifluoroacetic acid. The reaction proceeds efficiently at room temperature and demonstrates tolerance for various functional groups, including bromo and formyl groups, affording the corresponding quinolinones in good yields. organic-chemistry.org
Metal-Free Cyclization and Carbonylative Annulation Protocols
In a move towards more sustainable synthetic methods, metal-free approaches for the synthesis of quinolones have been developed. One such method involves a [5 + 1] carbonylative annulation of 2-alkenylanilines or 2-pyrrolylanilines with dioxazolones serving as the carbonyl source. This process is operationally simple and effectively produces quinolinones and pyrrolyl-fused quinoxalinones. organic-chemistry.org
Another metal-free strategy is the iodine-catalyzed synthesis of diarylquinolines from enamides and imines. The proposed mechanism involves an initial ortho-iodination of the aryl imine, followed by the insertion of an enamide, cyclization, and elimination of acetamide (B32628) to yield the quinoline product. mdpi.com
| Reactants | Reagents | Product | Yield | Reference |
| 2-Alkenylanilines, Dioxazolones | Heat | Quinolinones | Good | organic-chemistry.org |
| Enamides, Imines | I₂, Base | Diarylquinolines | Not specified | mdpi.com |
One-Pot Modular Synthesis Approaches for Functionalized 2-Quinolones
One-pot modular syntheses have emerged as highly efficient strategies for the construction of functionalized 2-quinolones, allowing for the assembly of the core structure from multiple components in a single reaction vessel. bohrium.comdntb.gov.ua
A copper-catalyzed three-component annulation has been developed using 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles. rsc.orgnih.gov This cascade reaction involves an initial S_N2 reaction, followed by a Knoevenagel condensation and a final C-N bond formation. rsc.orgnih.gov This method is scalable and tolerates a wide array of functional groups. rsc.orgnih.gov
Another powerful one-pot approach is the palladium-catalyzed carbonylative cyclization. A dual-base system of piperazine (B1678402) and triethylamine (B128534) can activate Fe(CO)₅ as a carbon monoxide source for the palladium-catalyzed three-component reaction of 2-iodoaniline (B362364) and terminal alkynes to produce 4-quinolones. nih.gov This method avoids the direct use of gaseous carbon monoxide. nih.gov
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | Copper powder, 2-Picolinic acid | Functionalized 2-quinolones | Up to 95% | rsc.orgnih.gov |
| 2-Iodoaniline, Terminal alkynes, Fe(CO)₅ | Pd catalyst, Piperazine, Triethylamine | 4-Quinolones | Up to 91% | nih.gov |
Synthesis of Related Chlorinated and Methylated Quinolone Derivatives
The synthesis of specifically substituted quinolones, such as chlorinated and methylated derivatives, often requires tailored synthetic routes.
Preparation of 3-Chloro-4-methylquinolin-2(1H)-one
The synthesis of 3-chloro-4-methylquinolin-2(1H)-one has been reported, and its crystal structure has been characterized. researchgate.netnih.gov The molecule is nearly planar, and in the crystalline state, it forms inversion dimers through N-H···O hydrogen bonds. nih.gov The preparation method cited refers to earlier work by Hodgkinson & Staskun. researchgate.net While the specific details of the synthesis from this source are not provided in the search results, the general approaches to quinolones, such as the condensation of anilines with substituted malonates followed by chlorination, are common. chemicalbook.comresearchgate.net The title compound's structure has been confirmed by X-ray crystallography. researchgate.netnih.gov
Synthesis of 8-Chloro-3-hydroxy-4-methylquinolin-2(1H)-one
The 3-hydroxyquinolin-2(1H)-one core is a valuable platform for developing new compounds with potential biological activity. researchgate.net A general and effective strategy for the synthesis of 4-substituted-3-hydroxyquinolin-2(1H)-ones involves the ring-expansion reaction of isatins with diazo compounds, a method that can be adapted for various substituted precursors. researchgate.net
The synthesis of 4-carboxylate-3-hydroxyquinolin-2(1H)-ones can be achieved with high yields (up to 92%) through the reaction of isatins with diazo esters, catalyzed by di-rhodium(II) complexes. researchgate.net For the preparation of 4-carboxamide derivatives, using NHS-diazoacetate is a more efficient method, providing yields of up to 88%. researchgate.net This latter approach has been successfully used to create "peptidic-like" 3-hydroxyquinolin-2(1H)-ones incorporating various amino acid substituents. researchgate.net Although a specific synthesis for 8-Chloro-3-hydroxy-4-methylquinolin-2(1H)-one is not detailed, these methodologies provide a clear and adaptable pathway for its potential synthesis by starting with the appropriately substituted 5-chloroisatin.
Precursors: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a highly efficient, simple, and convenient method for synthesizing 2-chloro-3-formylquinolines, such as 2-Chloro-8-methylquinoline-3-carbaldehyde, from N-arylacetamides. chemijournal.comniscpr.res.in This reaction generally produces high yields with reduced raw material usage and shorter reaction times. chemijournal.com
The synthesis starts with an N-arylacetamide, in this case, m-methylacetanilide. niscpr.res.in The Vilsmeier-Haack reagent is prepared from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). chemijournal.comniscpr.res.in The cyclization is carried out by adding POCl₃ to the acetanilide (B955) substrate in DMF at a controlled temperature of 0-5°C, followed by heating the mixture. niscpr.res.in For methyl-substituted quinolines, the reaction mixture is typically refluxed for 4-10 hours at 80-90°C. chemijournal.com Upon cooling, the product precipitates and can be purified by recrystallization. niscpr.res.in This method is regioselective and is particularly effective when the N-arylacetamide contains electron-donating groups. niscpr.res.in
The resulting 2-chloroquinoline-3-carbaldehydes are versatile synthons in organic synthesis. rsc.org The formyl group is reactive towards condensation reactions with amines and hydrazines to produce Schiff bases, and the chloro group at the C2 position can be subjected to various nucleophilic substitution reactions. rsc.org
Table 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
|---|
Strategies for 4-Chloro-6-methylquinolin-2(1H)-one Derivatives
The synthesis of 4-chloro-quinolin-2(1H)-one derivatives can be approached through several strategic routes, depending on the desired substitution pattern. These compounds serve as important intermediates for further functionalization.
One direct strategy involves the selective hydrolysis of a dichloroquinoline precursor. For example, 4-chloro-8-methylquinolin-2(1H)-one was synthesized by heating a solution of 2,4-dichloro-8-methylquinoline in 90% dichloroacetic acid under reflux for one hour. mdpi.com Pouring the resulting solution onto ice-water precipitates the desired product. mdpi.com The 4-chloro group in this product is then available for various nucleophilic substitution reactions, allowing for the synthesis of 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com
Another multi-step strategy begins with a substituted aniline. The synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, for instance, starts from 4-methoxyaniline and proceeds through three main steps: cyclization, nitration, and finally, chlorination. atlantis-press.com This approach allows for the construction of the quinoline core with specific substituents in place before the introduction of the chloro group at the 4-position. atlantis-press.com This method is noted for its use of inexpensive raw materials, simple operations, and mild reaction conditions, making it suitable for larger-scale production with yields reaching up to 85%. atlantis-press.com
Table 2: Synthetic Strategies for Chloro-methylquinolin-2(1H)-one Analogs
| Target Compound | Precursor | Key Reagents/Steps | Strategy | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | 2,4-Dichloro-8-methylquinoline | 90% Dichloroacetic Acid, Reflux | Selective Hydrolysis | mdpi.com |
Chemical Reactivity and Transformation Pathways of 8 Chloro 4 Methylquinolin 2 3h One
Nucleophilic Substitution Reactions at the C-4 Chloro Position
The chloro substituent at the C-4 position of the quinolinone ring is susceptible to nucleophilic attack, enabling the synthesis of a variety of functionalized derivatives. mdpi.comresearchgate.net This reactivity is a cornerstone for creating new compounds with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.netresearchgate.net
The 4-chloro group of 8-Chloro-4-methylquinolin-2(1H)-one can be readily displaced by various nucleophiles to yield a range of 4-substituted derivatives. mdpi.comresearchgate.net These reactions are typically carried out by heating the chloroquinolinone with the appropriate nucleophilic reagent. mdpi.comresearchgate.net
4-Sulfanyl Derivatives: The synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one is achieved by reacting 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) under fusion conditions. researchgate.net The resulting sulfanyl (B85325) derivative can be further alkylated, for instance with ethyl iodide or butyl iodide, to produce 4-alkylthio-8-methylquinolinones. researchgate.net
4-Hydrazino Derivatives: Treatment of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net These hydrazino derivatives are key intermediates for synthesizing more complex heterocyclic systems. researchgate.netmdpi.com
4-Azido Derivatives: The reaction with sodium azide (B81097) in a solvent like dimethylformamide (DMF) results in the formation of 4-azido-8-methylquinolin-2(1H)-one. mdpi.com
4-Amino Derivatives: The 4-azido derivative serves as a precursor to the 4-amino compound. The azide can be converted to a phosphazene intermediate using triphenylphosphine, which is then hydrolyzed with acid to yield 4-amino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net
The following table summarizes the synthesis of these derivatives from 4-chloro-8-methylquinolin-2(1H)-one.
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | researchgate.net |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Azido-8-methylquinolin-2(1H)-one | 1. Triphenylphosphine 2. HCl | 4-Amino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |
Thiation reactions can convert the quinolinone structure into its quinolinethione analogue. Heating 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide results in the formation of 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net An alternative and often higher-yielding method involves reacting the precursor 2,4-dichloro-8-methylquinoline (B1596889) with thiourea in boiling ethanol. mdpi.comresearchgate.net This quinolinethione can then undergo similar nucleophilic substitution reactions at the C-4 position as its quinolinone counterpart. For example, it can be converted to 4-amino-8-methylquinolin-2(1H)-thione via its azide derivative. mdpi.com
| Precursor | Reagent | Product | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Phosphorus pentasulfide | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.comresearchgate.net |
| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.comresearchgate.net |
| 4-Chloro-8-methylquinoline-2(1H)-thione | 1. NaN3 2. Triphenylphosphine 3. HCl | 4-Amino-8-methylquinolin-2(1H)-thione | mdpi.com |
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinolones
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to halogenated quinolones for the synthesis of complex molecules.
Palladium catalysts are widely used for cross-coupling reactions involving aryl halides, including halogenated quinolones. dntb.gov.ua These reactions allow for the introduction of a wide variety of substituents onto the quinolone scaffold.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. For halogenated quinolones, this would involve reacting the chloro- or bromo-substituted quinolone with a boronic acid or ester in the presence of a palladium catalyst and a base. dntb.gov.uanih.gov
Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. dntb.gov.ua
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.comnih.gov It typically employs a palladium catalyst and a copper co-catalyst. nih.gov
Heck Coupling: This reaction couples an unsaturated halide with an alkene, catalyzed by a palladium species. youtube.comresearchgate.net
The choice of catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, and the reaction conditions can significantly influence the efficiency and outcome of these coupling reactions. dntb.gov.ua
The table below outlines common palladium-catalyzed cross-coupling reactions applicable to halogenated quinolones.
| Reaction Name | Coupling Partners | Catalyst System (Typical) |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) catalyst (e.g., Pd(PPh3)4), Base |
| Stille | Aryl/Vinyl Halide + Organotin Compound | Pd(0) catalyst (e.g., Pd(PPh3)4) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) catalyst, Base |
| Kumada | Aryl/Vinyl Halide + Grignard Reagent | Pd or Ni catalyst |
| Negishi | Aryl/Vinyl Halide + Organozinc Compound | Pd or Ni catalyst |
| Hiyama | Aryl/Vinyl Halide + Organosilicon Compound | Pd catalyst, Fluoride (B91410) source |
In dihaloquinolines, the different positions of the halogen atoms can exhibit distinct reactivity, allowing for regioselective substitution. For instance, in 2,4-dichloroquinolines, the chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. mdpi.comnih.gov This regioselectivity is attributed to the electronic properties of the quinoline (B57606) ring, where the carbon at position 4 is more electrophilic and thus more prone to nucleophilic attack. mdpi.com This allows for a stepwise functionalization, where one halogen can be selectively replaced, followed by a different reaction at the second halogen position. This strategy is crucial for the controlled synthesis of disubstituted quinolines with different functionalities at specific positions. researchgate.net
A more recent development in cross-coupling reactions involves the use of halogen bonding to promote the reaction. rsc.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.org This interaction can be leveraged to facilitate the cross-coupling of alkyl bromides with quinolinones under mild, visible-light-mediated conditions. nih.gov This strategy offers a practical method for creating structurally diverse alkylated quinolinone derivatives. rsc.org The non-covalent interaction between the reactants is believed to play a key role in enabling the chemoselective reaction. nih.gov
Ullmann-Type Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a classical and valuable method for the formation of carbon-carbon bonds. wikipedia.orgoperachem.com While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. wikipedia.org In the context of 8-chloro-4-methylquinolin-2(3H)-one, the chlorine atom at the C-8 position can participate in Ullmann-type cross-coupling reactions to introduce new aryl or alkyl substituents, thereby creating biaryl structures or alkyl-substituted quinolones.
The general mechanism of the Ullmann C-C coupling involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with another aryl or alkyl component and subsequent reductive elimination to furnish the coupled product and regenerate the copper catalyst. operachem.comorganic-chemistry.org The reactivity of the aryl halide is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org
While specific examples of Ullmann C-C coupling directly on this compound are not extensively documented in the reviewed literature, related palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to similar chloroquinoline systems. For instance, the Suzuki cross-coupling reaction of arylboronic acids with chloroquinolines, catalyzed by palladium complexes, has been shown to be an effective method for the synthesis of aryl-substituted quinolines. researchgate.netresearchgate.net These related transformations suggest the feasibility of applying modern Ullmann-type C-C coupling protocols to this compound for the synthesis of novel derivatives.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Chloroquinolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | Excellent (e.g., 97%) | researchgate.net |
| Pd(OAc)₂ | PPh₃ | LiOtBu | 1,4-Dioxane | Not specified | Good to Excellent | Not specified |
This table presents generalized conditions from related reactions and should be considered as a starting point for the development of specific protocols for this compound.
Alkylation and Other Functionalization Strategies
The quinolin-2(1H)-one core offers multiple sites for functionalization, with the nitrogen atom of the lactam being a primary target for alkylation. Furthermore, the chloro-substituent can be targeted for displacement or modification through reactions with various nucleophiles and organometallic reagents.
N-Alkylation of Quinolin-2(1H)-ones, including Phase Transfer Catalysis (PTC)
N-alkylation of the quinolin-2(1H)-one scaffold is a common strategy to introduce diverse functional groups, which can significantly modulate the biological and chemical properties of the molecule. Phase Transfer Catalysis (PTC) has emerged as a powerful and efficient technique for such alkylations. phasetransfer.comrsc.org PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing an inorganic base and an organic phase containing the substrate, by using a phase transfer catalyst to transport the reacting anion into the organic phase. phasetransfer.com
For quinolin-2(1H)-ones, the lactam nitrogen can be deprotonated by a base, and the resulting anion can be alkylated. In a study on the N-alkylation of the closely related 4-chloro-6-methylquinolin-2(1H)-one, tetrabutylammonium (B224687) bromide (TBAB) was employed as the phase transfer catalyst in the presence of potassium carbonate as the base and various alkylating agents. This method proved to be selective for N-alkylation, affording the desired products in good yields. The methyl group at position 6 was noted to have a positive mesomeric effect, enhancing the reactivity of the nitrogen at position 1 towards alkylation. Conversely, a substituent at the 8-position might exert a steric hindrance effect on the N-alkylation.
Table 2: Conditions for N-Alkylation of a 4-chloro-6-methylquinolin-2(1H)-one using PTC
| Alkylating Agent | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl chloroacetate | TBAB | K₂CO₃ | Dry Acetone | 4 | Not specified |
| Ethyl chloroacetate | TBAB | K₂CO₃ | Dry Acetone | 4 | Not specified |
| Chloroacetonitrile | TBAB | K₂CO₃ | Dry Acetone | 4 | Not specified |
| Allyl bromide | TBAB | K₂CO₃ | Dry Acetone | 4 | Not specified |
| Epichlorohydrin | TBAB | K₂CO₃ | Dry Acetone | 4 | Not specified |
Data extracted from a study on a similar quinolinone derivative and is illustrative for the N-alkylation of this compound.
Reactions with Organometallic Reagents for Diverse Functionalization
Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (Gilman reagents, R₂CuLi), are potent nucleophiles widely used for the formation of carbon-carbon bonds and the introduction of a variety of functional groups. worktribe.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.com The reactivity of these reagents can be tuned to target different sites on the this compound molecule.
Grignard reagents are highly reactive and can add to carbonyl groups. masterorganicchemistry.comyoutube.comyoutube.com In the context of the quinolinone ring system, a Grignard reagent could potentially react at the C4-position if it were a carbonyl, or displace the chlorine atom at C8, although the latter is less common without a catalyst. More relevant is the potential for Grignard reagents to be formed from the corresponding bromo- or iodo-substituted quinolines, which can then be reacted with various electrophiles. For instance, Grignard reagents have been successfully prepared from bromobenzo[h]quinolines. wikipedia.org
Organocuprates, or Gilman reagents, are generally less reactive than Grignard reagents and are known for their utility in 1,4-conjugate additions to α,β-unsaturated carbonyl systems and for coupling with aryl and alkyl halides. chemistrysteps.comnumberanalytics.com The reaction of a Gilman reagent with this compound could potentially lead to the substitution of the chlorine atom at the C8 position with an alkyl or aryl group from the organocuprate. These reagents are also known to react with acid chlorides to form ketones, a transformation that could be relevant if the quinolinone were appropriately derivatized. youtube.com
While specific examples detailing the reaction of Grignard or Gilman reagents with this compound for diverse functionalization are not prevalent in the reviewed literature, the general reactivity patterns of these organometallic compounds suggest their potential for creating a wide range of novel quinolinone derivatives. For example, the reaction of a Grignard reagent derived from a halo-quinoline with an aldehyde could introduce a hydroxyalkyl group onto the quinoline core. worktribe.com
Table 3: General Reactivity of Organometallic Reagents with Potential Substrates
| Organometallic Reagent | Substrate Type | Product Type |
| Grignard Reagent (RMgX) | Aldehyde/Ketone | Alcohol |
| Grignard Reagent (RMgX) | Ester | Tertiary Alcohol (double addition) |
| Gilman Reagent (R₂CuLi) | Acid Chloride | Ketone |
| Gilman Reagent (R₂CuLi) | α,β-Unsaturated Ketone | 1,4-Addition Product |
| Gilman Reagent (R₂CuLi) | Alkyl/Aryl Halide | Coupled Product |
Spectroscopic Characterization and Structural Elucidation in Quinolone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For quinolinone derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern. The methyl group protons at the C4 position would be expected to resonate as a singlet in the upfield region, typically around δ 2.5 ppm. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for 8-Chloro-4-methylquinolin-2(3H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | Ar-H |
| ~7.5 | t | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~6.2 | s | 1H | C3-H |
| ~2.4 | s | 3H | C4-CH₃ |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbon (C=O) of the quinolinone ring is typically observed in the highly deshielded region of the spectrum, around δ 160-170 ppm. The aromatic and vinyl carbons would appear in the range of δ 110-150 ppm, with the carbon atom attached to the chlorine (C8) showing a characteristic chemical shift. The methyl carbon at the C4 position would be found in the upfield region, typically around δ 15-25 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C2 (C=O) |
| ~145 | C8a |
| ~140 | C4 |
| ~130 | C8 |
| ~128 | C5 |
| ~125 | C6 |
| ~122 | C7 |
| ~118 | C4a |
| ~115 | C3 |
| ~20 | C4-CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam ring would typically appear as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3400 | Broad, Medium | N-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Lactam) |
| 1550-1600 | Medium-Strong | C=C Aromatic Stretch |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be observed. Common fragmentation pathways for quinolinones may involve the loss of CO, the cleavage of the methyl group, and the fragmentation of the quinoline (B57606) ring system.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 193/195 | 100/33 | [M]⁺ / [M+2]⁺ |
| 165/167 | Variable | [M-CO]⁺ |
| 178/180 | Variable | [M-CH₃]⁺ |
| 150 | Variable | [M-CO-Cl]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Planarity and Conformation
While no specific X-ray crystallographic data for this compound was found, studies on similar quinolinone derivatives, such as 3-Chloro-4-methylquinolin-2(1H)-one, have shown that the quinoline ring system is nearly planar. nih.gov It is expected that this compound would also exhibit a largely planar bicyclic core. The planarity of the molecule can influence its packing in the crystal lattice and its potential for π-π stacking interactions with neighboring molecules. The conformation of the methyl group and the orientation of the chlorine atom relative to the quinolinone ring would be key structural features determined by an X-ray crystallographic study.
Investigation of Intermolecular Interactions (e.g., N—H···O Hydrogen Bonds, π-π Stacking)
A definitive analysis of the intermolecular interactions for this compound is not possible without experimental crystallographic data. However, based on the known structures of analogous quinolinone compounds, it is possible to hypothesize the types of interactions that would likely govern its crystal packing.
For instance, studies on the isomer 3-Chloro-4-methylquinolin-2(1H)-one have shown that molecules in the crystal lattice form inversion dimers through pairs of N—H···O hydrogen bonds. nih.govresearchgate.net This common structural motif in quinolinones involves the amide proton of one molecule bonding to the carbonyl oxygen of a neighboring molecule. Furthermore, weak aromatic π-π stacking interactions contribute to the stability of the crystal structure in these related compounds, with observed centroid-centroid distances of approximately 3.762 Å. nih.govresearchgate.net It is probable that this compound would exhibit similar N—H···O hydrogen bonding and potential π-π stacking between its aromatic rings, but the precise distances, angles, and geometric arrangement remain undetermined.
Table 1: Hypothetical Intermolecular Interaction Parameters for this compound (Based on Analogs)
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Centroid-Centroid Distance (Å) |
|---|---|---|---|---|
| Hydrogen Bond | N—H···O | Data not available | Data not available | N/A |
| π-π Stacking | Quinolinone Ring ↔ Quinolinone Ring | N/A | N/A | Data not available |
Note: This table is illustrative and based on data from structural analogs. No experimental data is available for this compound.
Tautomeric Preferences in the Solid State
Quinolin-2(1H)-ones can theoretically exist in tautomeric forms: the amide (lactam) form and the hydroxyl (lactim) form. Spectroscopic and computational studies on various quinolinone derivatives have consistently shown that the amide (2-oxo) tautomer is the predominant form in the solid state. scispace.com This preference is largely attributed to the high stabilization achieved through the formation of hydrogen-bonded dimers. scispace.com
For this compound, the presence of the N-H proton and the carbonyl group strongly suggests that it will exist as the 2-oxo (amide) tautomer in the solid phase, consistent with the general behavior of this class of compounds. Definitive confirmation would require solid-state NMR or X-ray diffraction analysis, which is not currently available in the literature.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies of Quinolone Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and reactivity of quinoline (B57606) and quinolinone systems. researchgate.netresearchgate.net These calculations typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic properties. researchgate.net
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
DFT calculations also provide insights into the distribution of electron density and the electrostatic potential (ESP) on the molecular surface, identifying regions prone to nucleophilic or electrophilic attack. nih.gov For instance, in studies of related quinolinone derivatives, the ESP maps reveal negative potential around the carbonyl oxygen and positive potential near the N-H group, indicating sites for electrophilic and nucleophilic interactions, respectively.
Table 1: Calculated Electronic Properties of a Representative Quinolone System
| Property | Symbol | Definition | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital | -6.5 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost electron-empty orbital | -1.5 to -0.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 to -3.0 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.5 to 3.0 |
Note: The values presented are representative for quinolone systems and are derived from DFT calculations at common levels of theory (e.g., B3LYP/6-311G). Actual values for 8-Chloro-4-methylquinolin-2(3H)-one would require specific calculation.
Computational Exploration of Tautomeric Equilibria and Stability
Quinolin-2(3H)-ones, also known as 2-quinolones or carbostyrils, can exist in two primary tautomeric forms: the amide (keto) form and the iminol (enol) form (2-hydroxyquinoline). The position of this equilibrium is critical as it affects the molecule's structure, hydrogen bonding capability, and biological activity.
Computational methods, particularly DFT, are extensively used to investigate the tautomeric equilibrium by calculating the total electronic energies of each form. nih.govorientjchem.org For most quinolinone derivatives, theoretical calculations have consistently shown that the keto form is significantly more stable than the enol tautomer in the gas phase and in various solvents. nih.gov The energy difference is often substantial, indicating a strong preference for the keto structure.
Solvent effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM). Studies have shown that polar solvents tend to stabilize the keto tautomer even further due to its higher polarity compared to the enol form. orientjchem.orgnih.gov In contrast, non-polar solvents may slightly reduce the energy gap, but the keto form generally remains dominant. nih.gov The stability of the keto form is often attributed to favorable electrostatic interactions and, in some cases, more effective intermolecular hydrogen bonding in the solid state. orientjchem.org
Table 2: Relative Stability of Keto vs. Enol Tautomers in a Quinolinone System
| Tautomer | Structure | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) |
| Keto Form | This compound | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |
| Enol Form | 8-Chloro-2-hydroxy-4-methylquinoline | > +7 kcal/mol | > +8 kcal/mol |
Note: The table illustrates the general finding that the keto form is the more stable tautomer. The energy difference can vary depending on the specific quinolinone derivative and the computational method used.
Mechanistic Investigations of Quinolinone Formation and Transformation Reactions
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of quinolinones. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies, providing a detailed picture of the reaction pathway. elsevierpure.com
For the formation of the quinolinone scaffold, computational studies can compare different proposed synthetic routes, such as the Conrad-Limpach or Knorr cyclizations. DFT calculations can model the key bond-forming steps, such as intramolecular cyclization and subsequent aromatization, to determine the most energetically favorable pathway.
Furthermore, mechanistic studies have been applied to understand the biosynthesis of quinolones by enzymes like quinolone synthase (AmQNS). nih.govnih.gov Semi-empirical quantum chemistry simulations and DFT have been used to identify the rate-limiting steps in the enzymatic synthesis, providing evidence for the structural preference for quinolone production over other potential products. nih.gov These computational models help explain the selectivity observed in biological systems and can guide efforts in enzyme engineering for the production of novel compounds. nih.govnih.gov
Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques, ranging from quantum mechanics to molecular mechanics and dynamics, are used to study the three-dimensional structure (conformation) of quinolinone molecules and their interactions with their environment.
The quinoline ring system itself is largely planar. researchgate.net For this compound, computational geometry optimization confirms this planarity, with the methyl and chloro substituents lying in or very close to the plane of the bicyclic core.
In the solid state, a key feature revealed by both experimental X-ray crystallography and computational modeling of related quinolinones is the formation of intermolecular hydrogen bonds. researchgate.net The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as an acceptor. This typically leads to the formation of centrosymmetric dimers, creating a stable, hydrogen-bonded pair with an R²₂(8) ring motif. researchgate.net
Table 3: Key Intermolecular Interactions in Crystalline Quinolinone Systems
| Interaction Type | Groups Involved | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H···O=C | 2.8 - 3.0 | Formation of stable dimers; dictates crystal packing |
| π-π Stacking | Benzene (B151609) ring ↔ Pyridinone ring | 3.5 - 3.8 | Contributes to crystal lattice stability |
Advanced Applications of Quinolone Derivatives in Organic Synthesis and Materials Science
Quinolinones as Precursors for Complex Heterocyclic Scaffolds
The structural framework of 8-Chloro-4-methylquinolin-2(3H)-one makes it a valuable precursor in the synthesis of more complex heterocyclic systems. The reactivity of the chloro- and methyl- substituents, along with the active sites on the quinolinone ring, allows for a variety of chemical transformations.
For instance, the 4-chloro group can be readily substituted by various nucleophiles to introduce new functionalities. mdpi.com This has been demonstrated in the synthesis of 4-amino, 4-hydrazino, and 4-azido derivatives of 8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net These derivatives, in turn, can serve as building blocks for the construction of fused heterocyclic systems, such as triazoles, thiadiazoles, benzimidazoles, and oxadiazoles. researchgate.net
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one itself starts from 4-hydroxy-8-methylquinolin-2(1H)-one, which upon treatment with phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Subsequent acid hydrolysis of this dichloro derivative furnishes the target compound, this compound. mdpi.com
Development of Quinoline-Based Chemosensors in Luminescence Chemistry
Quinoline (B57606) derivatives are well-regarded for their unique photophysical properties and high chelating ability, making them excellent candidates for the development of chemosensors. nih.govresearchgate.net These sensors are designed to detect specific ions or molecules through changes in their luminescence properties. nih.govresearchgate.net The core principle often involves mechanisms like photoinduced electron transfer (PET), intermolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). researchgate.net
While direct studies on this compound as a chemosensor are not extensively documented, the broader family of quinoline derivatives provides a strong basis for its potential in this area. For example, 8-hydroxyquinoline (B1678124) and its derivatives are known to exhibit fluorescence enhancement upon binding to metal cations. nih.govresearchgate.net This property is attributed to the chelation of the metal ion, which restricts the non-radiative decay pathways and promotes fluorescence emission. researchgate.net
The synthesis of quinoline-based chemosensors often involves the introduction of specific functional groups that can selectively bind to the target analyte. nih.gov For example, thiosemicarbazone-based quinoline derivatives have been developed for the colorimetric detection of fluoride (B91410) and cyanide ions. nih.govresearchgate.net
Integration into Conjugated Molecules and Polymers for Enhanced Electronic and Optoelectronic Properties
The planar structure and π-conjugated system of the quinolinone core make it an attractive building block for the construction of conjugated molecules and polymers. These materials are of great interest due to their potential applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.
Applications as Corrosion Inhibitors
Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. researchgate.net This adsorption occurs through the interaction of the π-electrons of the quinoline ring and the lone pair electrons of the heteroatoms (nitrogen and oxygen) with the vacant d-orbitals of the metal. researchgate.net
Derivatives of 8-hydroxyquinoline, in particular, have shown excellent corrosion inhibition properties. researchgate.netchemicalbook.comnajah.edu The presence of the hydroxyl group at the 8-position enhances the chelating ability of the molecule, leading to the formation of a stable complex with the metal ions on the surface. researchgate.netresearchgate.net Studies have shown that these inhibitors can act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.gov
The effectiveness of quinoline-based corrosion inhibitors can be influenced by the nature and position of substituents on the quinoline ring. For instance, the introduction of alkyl chains or additional aromatic rings can enhance the surface coverage and, consequently, the inhibition efficiency. nih.gov
Table 1: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives
| Inhibitor | Concentration | Inhibition Efficiency (%) | Metal | Corrosive Medium | Reference |
| 5-alkoxymethyl-8-hydroxyquinoline derivatives | 10⁻³ M | 81-94 | Carbon Steel | Not Specified | researchgate.net |
| DPQ and DMQ | 10⁻³ M | 96.1 and 94.4 | C40E Steel | 1 M HCl | researchgate.net |
| Q-4 | 150 mg/l | 98.09 | Not Specified | Not Specified | researchgate.net |
| QAS inhibitors | 100 mg L⁻¹ | up to 98.5 | CS | Not Specified | researchgate.net |
| 5-[(dodecylthio)methyl]-8-quinolinol | Not Specified | 98.71 | N80 Steel | 1.0 M HCl | nih.gov |
| Q1 and Q2 | 10⁻³ M | 96 and 92 | Mild Steel | 1 M HCl | najah.edu |
Design and Synthesis of Novel Catalytic Systems Utilizing Quinolinone Ligands
The ability of quinolinone derivatives to form stable complexes with metal ions also makes them attractive candidates for use as ligands in catalytic systems. The electronic and steric properties of the quinolinone ligand can be fine-tuned by introducing different substituents, thereby influencing the activity and selectivity of the catalyst.
While specific catalytic applications of this compound are not widely reported, the broader class of quinoline compounds has been utilized in various catalytic reactions. For example, quinoline-based ligands have been employed in cross-coupling reactions and other organic transformations. worktribe.com
Green Chemistry Methodologies in Quinolinone Synthesis and Functionalization
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. unibo.it This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and reduce the environmental impact of chemical processes. unibo.itnih.gov
Several green chemistry approaches have been applied to the synthesis of quinoline and quinolinone derivatives. For instance, microwave-assisted synthesis has been shown to be an efficient method for the preparation of these compounds, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govmdpi.com The use of solid-supported catalysts, such as K2CO3-Al2O3, under ultrasonic irradiation has also been reported for the synthesis of quinoline chalcones in an eco-friendly manner. researchgate.net
Furthermore, the development of one-pot, multi-component reactions provides an atom-economical and efficient route to complex quinoline derivatives, minimizing the need for isolation and purification of intermediates. rroij.com
Future Research Directions and Emerging Trends in 8 Chloro 4 Methylquinolin 2 3h One Chemistry
Discovery of Highly Efficient and Sustainable Synthetic Pathways
The synthesis of quinolinone derivatives has evolved significantly from classical methods toward more efficient and environmentally benign strategies. For 8-Chloro-4-methylquinolin-2(3H)-one, which is also known as 8-chloro-4-methyl-2-quinolone, its preparation has been noted in the chemical literature, often starting from the corresponding 2-hydroxyquinoline (B72897) precursor. vdoc.pub Future research will undoubtedly focus on optimizing this process, drawing inspiration from recent advancements in quinolinone synthesis.
Emerging trends point towards the development of one-pot syntheses and catalytic cascades that reduce waste and improve atom economy. sigmaaldrich.com For instance, palladium-catalyzed C-H bond activation and cyclization cascades have enabled the synthesis of quinolinones from simple anilines. sigmaaldrich.com Another green approach involves the visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline (B57606) N-oxides, offering a reagent-free and highly atom-economical alternative. mdpi.com Similarly, base-free methodologies for the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperatures represent a significant step towards sustainability. Adapting these modern, sustainable methods for the large-scale and efficient production of this compound is a key area for future investigation.
Development of Advanced Functionalization Strategies for Unique Chemical Properties
The biological activity and material properties of a quinolinone are highly dependent on the functional groups attached to its core structure. The development of advanced strategies to modify the this compound scaffold is therefore a critical research direction. Studies on the isomeric compound, 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated that the chloro-substituent can be readily displaced by various nucleophiles to create a library of new derivatives. nih.gov
Future work on this compound will likely explore similar nucleophilic substitution reactions at the C8-chloro position, as well as at other sites on the quinolinone ring. C-H bond functionalization, a powerful tool for late-stage diversification, offers a promising avenue. nih.gov For example, directing groups can be used to selectively introduce new substituents at specific positions, thereby generating chemical diversity from a common precursor. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines is another versatile method that yields 3-functionalized quinolines, a strategy that could be adapted for quinolinone systems. nih.gov These advanced functionalization techniques will be essential for tuning the properties of this compound for specific applications.
In-depth Mechanistic Studies of Unexplored Reactivity Profiles
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is fundamental for controlling reaction outcomes and designing more efficient chemical processes. While the general reactivity of quinolines is well-documented—showing reactions similar to both benzene (B151609) and pyridine (B92270)—the specific electronic effects of the chloro, methyl, and oxo groups on the this compound scaffold require detailed investigation.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and the isolation of reaction intermediates, alongside computational modeling. For example, understanding the mechanism of nucleophilic substitution at the C4 position in the isomer 4-chloro-8-methylquinolin-2(1H)-one provides a template for investigating the reactivity of the C8-chloro group in the target compound. nih.gov Research into the mass fragmentation patterns of related quinolinones has also provided valuable structural information. nih.gov Elucidating the mechanisms of both established and novel reactions will enable chemists to predict and control the regioselectivity and stereoselectivity of transformations involving this compound.
Computational Design and Predictive Modeling of Novel Quinolinone Structures for Targeted Applications
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can accelerate the discovery of new derivatives with desired properties, reducing the time and cost associated with experimental screening. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for instance, can correlate the three-dimensional structures of quinolinone derivatives with their biological activity. sigmaaldrich.com
Future research will likely involve the development of robust computational models to predict the properties of novel derivatives of this compound. Molecular docking studies can be used to predict the binding affinity and interaction modes of these compounds with biological targets, such as enzymes or receptors. Furthermore, chemoinformatic approaches can be used to estimate key physicochemical properties, such as pKa values, which are crucial for understanding the behavior of these molecules in biological systems. These predictive models will guide the synthesis of new compounds with enhanced activity for targeted applications.
Exploration of Quinolinone Scaffolds in Novel Catalysis and Materials Development
The unique structural and electronic properties of quinoline and quinolinone derivatives make them attractive candidates for applications beyond medicine, particularly in the fields of catalysis and materials science. The quinoline scaffold is known to act as a ligand in organometallic catalysis. The development of chiral quinoline-based ligands has been instrumental in enantioselective catalysis.
An emerging trend is the incorporation of quinoline units into advanced materials. For example, quinoline-linked covalent organic frameworks (Qu-COFs) have been synthesized and shown to possess high stability and porosity. These materials have potential applications in areas such as gas storage and separation. The specific properties of this compound, with its reactive chloro-handle and potential for hydrogen bonding, could be leveraged to design novel catalysts or functional materials. Future research could explore the synthesis of polymers or metal-organic frameworks incorporating this quinolinone unit, leading to materials with unique optical, electronic, or catalytic properties.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 8-Chloro-4-methylquinolin-2(3H)-one?
A typical approach involves the reduction of a precursor quinoline derivative. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce ketone intermediates, followed by chlorination using reagents like SOCl₂ in chloroform . Multi-step protocols may include cyclization reactions to form the quinolinone core, with careful control of reaction conditions to avoid over-reduction or side-product formation. Post-synthetic purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. Which spectroscopic techniques are used to confirm the structural identity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., exact mass of 193.0102 for C₁₀H₈ClNO) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and C-Cl stretching vibrations.
Cross-validation with known analogs (e.g., hydroxyquinolinones in ) ensures accuracy .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by data processing using software like SHELX for structure solution and refinement . Visualization tools like ORTEP-3 or WinGX generate anisotropic displacement ellipsoids and packing diagrams, critical for analyzing intermolecular interactions .
Advanced Questions
Q. How can researchers resolve discrepancies in crystallographic data for halogenated quinolinone derivatives?
Discrepancies may arise from twinning, disorder, or weak diffraction. Strategies include:
- SHELXL Refinement : Using constraints/restraints for disordered regions and validating with R-factors and goodness-of-fit metrics .
- Data Validation Tools : Programs like PLATON or CIF Check to identify symmetry mismatches or missing hydrogen atoms .
- Comparative Analysis : Cross-referencing with structurally related compounds (e.g., 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one in ) to assess bond-length/angle consistency .
Q. What challenges arise in optimizing reaction yields for halogenated quinolinones, and how can they be addressed?
Challenges include:
- Regioselectivity : Competing chlorination at alternative positions. Use directing groups (e.g., methyl at C4) to control halogenation sites.
- Side Reactions : Over-reduction of the carbonyl group when using strong reductants like LiAlH₄. Partial reduction protocols or alternative reagents (e.g., NaBH₄ with additives) may mitigate this .
- Purification : Halogenated byproducts can co-elute. Optimize mobile phases in HPLC or employ gradient crystallization.
Q. How can computational modeling predict the electronic structure and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite .
- SAR Studies : Compare with analogs (e.g., 8-nitro-2H-chromen-2-one derivatives in ) to identify key pharmacophores .
Q. What strategies are effective in analyzing tautomeric equilibria or polymorphism in quinolinone derivatives?
- Variable-Temperature NMR : Monitor proton shifts to detect tautomeric forms.
- Powder X-ray Diffraction (PXRD) : Identify polymorphic phases and compare with single-crystal data.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of different crystalline forms .
Methodological Notes
- Crystallographic Workflow : Use SHELXTL (Bruker AXS) or open-source SHELX for structure determination. WinGX integrates data processing, refinement, and reporting .
- Synthetic Optimization : Design fractional factorial experiments to test reaction variables (temperature, solvent, catalyst) systematically.
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and synthetic protocols in public repositories like Cambridge Structural Database or ChemRxiv .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
